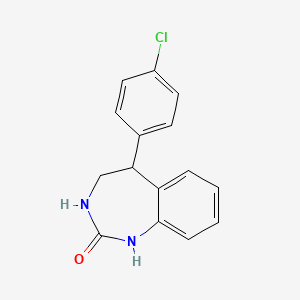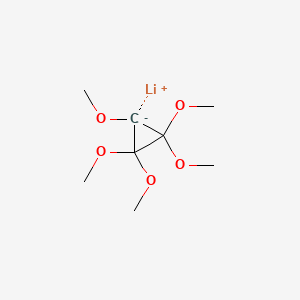
lithium;1,1,2,2,3-pentamethoxycyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,1,2,2,3-pentamethoxycyclopropane is an organolithium compound characterized by the presence of a cyclopropane ring substituted with five methoxy groups and a lithium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1,2,2,3-pentamethoxycyclopropane typically involves the reaction of 1,1,2,2,3-pentamethoxycyclopropane with a lithium reagent. One common method is the deprotonation of 1,1,2,2,3-pentamethoxycyclopropane using n-butyllithium at low temperatures, such as -78°C. This reaction results in the formation of the desired organolithium compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reactive lithium reagents and maintaining low temperatures to control the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,1,2,2,3-pentamethoxycyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropane alcohols.
Wissenschaftliche Forschungsanwendungen
Lithium;1,1,2,2,3-pentamethoxycyclopropane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which lithium;1,1,2,2,3-pentamethoxycyclopropane exerts its effects involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, altering their activity. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3-pentamethoxycyclopropane: The parent compound without the lithium atom.
Lithium tetramethylpiperidide: Another organolithium compound with different structural features and reactivity.
1,1,2-trichloromethane: A compound with a similar cyclopropane ring but different substituents.
Uniqueness
Lithium;1,1,2,2,3-pentamethoxycyclopropane is unique due to the combination of its cyclopropane ring and multiple methoxy groups, which confer distinct reactivity and potential applications. The presence of the lithium atom further enhances its utility in various chemical reactions and research applications.
Eigenschaften
CAS-Nummer |
92095-74-4 |
|---|---|
Molekularformel |
C8H15LiO5 |
Molekulargewicht |
198.2 g/mol |
IUPAC-Name |
lithium;1,1,2,2,3-pentamethoxycyclopropane |
InChI |
InChI=1S/C8H15O5.Li/c1-9-6-7(10-2,11-3)8(6,12-4)13-5;/h1-5H3;/q-1;+1 |
InChI-Schlüssel |
GZZRLBSUTXHKLE-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CO[C-]1C(C1(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
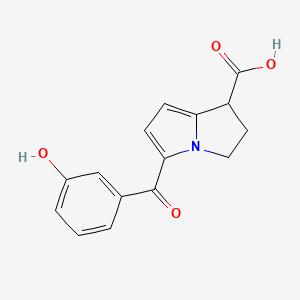
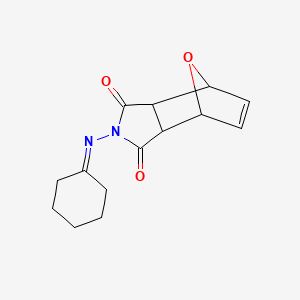
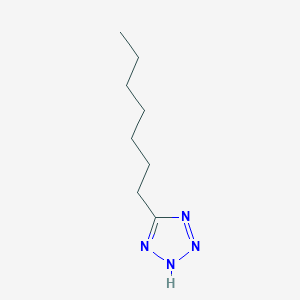

![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
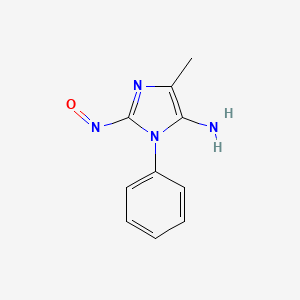
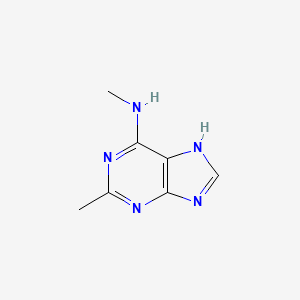
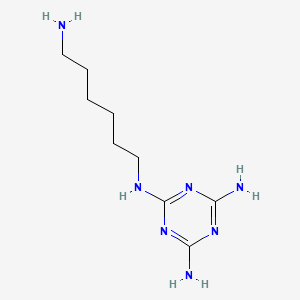
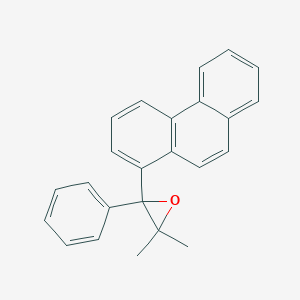

![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)

